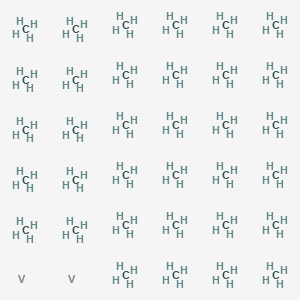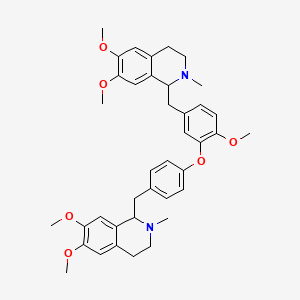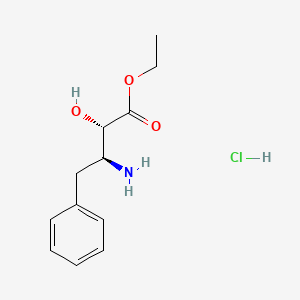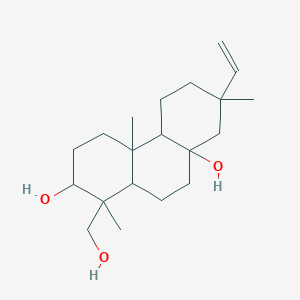![molecular formula C10H18O4 B13402141 Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate typically involves the esterification of (2S)-2-methyl-3-hydroxypropanoic acid with tetrahydro-2H-pyran-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents, such as supercritical carbon dioxide, may be explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as ammonia or primary amines under basic conditions.
Major Products Formed
Oxidation: The major product is (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoic acid.
Reduction: The major product is (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanol.
Substitution: The major products are amides or other esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound may serve as a precursor for the synthesis of pharmaceutical agents.
Biological Studies: It can be used to study enzyme-catalyzed reactions involving esters.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to form the corresponding alcohol and carboxylic acid. The tetrahydropyran ring may also interact with specific enzymes or receptors, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-methyl-3-hydroxypropanoate: Lacks the tetrahydropyran ring, making it less sterically hindered.
Ethyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)butanoate: Contains an additional carbon in the ester side chain, affecting its reactivity and properties.
Eigenschaften
Molekularformel |
C10H18O4 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl (2R)-2-methyl-3-(oxan-2-yloxy)propanoate |
InChI |
InChI=1S/C10H18O4/c1-8(10(11)12-2)7-14-9-5-3-4-6-13-9/h8-9H,3-7H2,1-2H3/t8-,9?/m1/s1 |
InChI-Schlüssel |
LDQFGTRJWJHKMF-VEDVMXKPSA-N |
Isomerische SMILES |
C[C@H](COC1CCCCO1)C(=O)OC |
Kanonische SMILES |
CC(COC1CCCCO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13402059.png)


![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
![2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13402082.png)

![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)

![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)


![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B13402138.png)
